molecular formula C19H18F2N6O B2710859 (3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040650-39-2

(3-fluorophenyl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B2710859
CAS RN: 1040650-39-2
M. Wt: 384.391
InChI Key: NRSIFBDTUZKAJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used for this purpose can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and the types of reactions it can undergo .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Structural Exploration

Research into compounds with fluorophenyl, tetrazolyl, piperazinyl, and methanone groups often focuses on the synthesis and structural exploration, including crystallography and theoretical studies. These studies lay the groundwork for understanding the chemical and physical properties of these compounds, which is crucial for their potential applications in materials science, catalysis, or as intermediates for further chemical modifications. For example, compounds with piperazinyl and methanone groups have been synthesized and evaluated for antiproliferative activity, with their structures characterized using various spectroscopic and X-ray diffraction methods (Prasad et al., 2018).

Antitumor Activity

Some of these compounds have been evaluated for their antitumor activities. By understanding the structural requirements for bioactivity, researchers can design more effective cancer therapies. For instance, specific compounds featuring the fluorophenyl group combined with morpholino and indazolyl groups have shown distinct inhibition on the proliferation of various cancer cell lines, suggesting potential applications in cancer treatment (Tang & Fu, 2018).

Biological Activity Beyond Antitumor Applications

Beyond antitumor activity, the structural motifs present in the query compound are often explored for their antibacterial properties. Research in this area focuses on synthesizing novel compounds and evaluating their efficacy against various human pathogenic bacteria, indicating their potential use in developing new antibiotics or antibacterial agents (Nagaraj et al., 2018).

Advanced Material Synthesis

Compounds with fluorophenyl and other related groups have applications in the synthesis of advanced materials, including those with specific optical or electronic properties. For example, research into boric acid ester intermediates with benzene rings explores their use in creating materials with unique electrostatic and physicochemical characteristics, which could have applications in electronics, photonics, or as sensors (Huang et al., 2021).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with biological systems. This is particularly relevant for drugs, as it describes how they exert their therapeutic effects .

Safety and Hazards

Safety and hazard analysis involves identifying any risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring new synthesis methods, investigating potential uses, or conducting further safety testing .

properties

IUPAC Name

(3-fluorophenyl)-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-15-4-6-17(7-5-15)27-18(22-23-24-27)13-25-8-10-26(11-9-25)19(28)14-2-1-3-16(21)12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSIFBDTUZKAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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